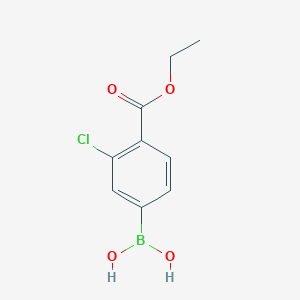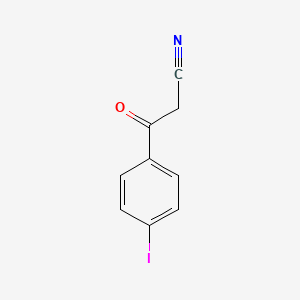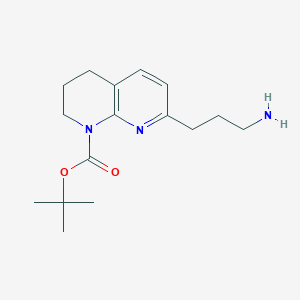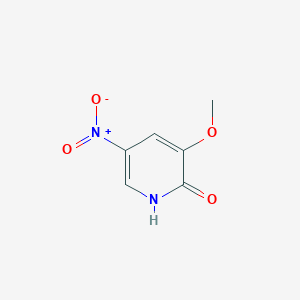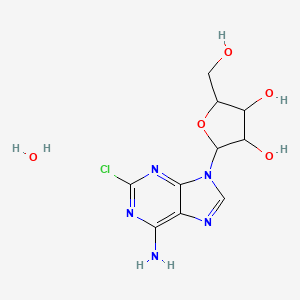
2-Chloroadenosine hemihydrate
描述
2-Chloroadenosine hemihydrate is a chemical compound with the molecular formula C10H12ClN5O4·0.5H2O. It is a derivative of adenosine, where a chlorine atom replaces one of the hydrogen atoms in the purine ring. This compound is known for its role as an adenosine receptor agonist, making it significant in various biochemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloroadenosine hemihydrate can be synthesized through the chlorination of adenosine. The process typically involves the use of a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups, leading to compounds like 2-azidoadenosine or 2-thioadenosine.
Oxidation Reactions: Oxidation can lead to the formation of adenosine derivatives with altered oxidation states.
科学研究应用
2-Chloroadenosine hemihydrate is widely used in scientific research due to its ability to act as an adenosine receptor agonist. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies of cellular signaling pathways, particularly those involving adenosine receptors.
Medicine: Investigated for its potential therapeutic effects in conditions like cardiac arrhythmias and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in various assays.
作用机制
The primary mechanism of action of 2-chloroadenosine hemihydrate involves its interaction with adenosine receptors. By binding to these receptors, it mimics the effects of endogenous adenosine, leading to various physiological responses. The compound can activate different subtypes of adenosine receptors (A1, A2A, A2B, and A3), each of which is associated with distinct signaling pathways. This activation can result in the modulation of cyclic adenosine monophosphate (cAMP) levels, influencing processes such as neurotransmission, vasodilation, and immune responses.
相似化合物的比较
2-Chloroadenosine hemihydrate is unique due to its specific substitution pattern and its potent activity as an adenosine receptor agonist. Similar compounds include:
Adenosine: The parent compound, which lacks the chlorine substitution.
2-Fluoroadenosine: A similar derivative where a fluorine atom replaces the chlorine atom.
2-Iodoadenosine: Another analogue with an iodine atom in place of chlorine.
These compounds share structural similarities but differ in their receptor binding affinities and pharmacological profiles, making this compound a valuable tool in comparative studies.
属性
IUPAC Name |
2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4.H2O/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVJEVDOHIWPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639938 | |
| Record name | 2-Chloro-9-pentofuranosyl-9H-purin-6-amine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81012-94-4 | |
| Record name | 2-Chloro-9-pentofuranosyl-9H-purin-6-amine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



